N'-hydroxy-4-methoxyoxane-4-carboximidamide
Description
Properties
IUPAC Name |
N'-hydroxy-4-methoxyoxane-4-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-11-7(6(8)9-10)2-4-12-5-3-7/h10H,2-5H2,1H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRSOJGZWWRSQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOCC1)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1(CCOCC1)/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-4-methoxyoxane-4-carboximidamide typically involves the reaction of 4-methoxytetrahydro-2H-pyran-4-ylamine with nitrosating agents under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the stability of the nitroso group .
Industrial Production Methods
Industrial production of N’-hydroxy-4-methoxyoxane-4-carboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-4-methoxyoxane-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
N'-hydroxy-4-methoxyoxane-4-carboximidamide has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with biological targets effectively.
Antimicrobial Activity
Studies indicate that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of carboximidamides have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .
Anticancer Properties
Research has also focused on the anticancer potential of this compound. Preliminary studies suggest that N'-hydroxy derivatives can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .
Agricultural Applications
This compound is being explored for its applications in agriculture, particularly as a pesticide or herbicide.
Herbicidal Activity
Recent studies have demonstrated that compounds with similar structures can inhibit the growth of specific weeds without harming crops, indicating a promising avenue for sustainable agriculture practices .
Biochemical Research
In biochemical research, this compound is being utilized to study enzyme inhibition and protein interactions.
Enzyme Inhibition Studies
The compound has been tested as an inhibitor for certain enzymes involved in metabolic pathways. These studies aim to understand its mechanism of action and potential therapeutic implications in metabolic disorders .
Data Summary Table
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against various bacterial strains |
| Anticancer Properties | Induces apoptosis in cancer cells | |
| Agricultural Research | Herbicidal Activity | Inhibits weed growth without crop damage |
| Biochemical Research | Enzyme Inhibition Studies | Potential inhibitor for metabolic enzymes |
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of a series of carboximidamides, including derivatives of this compound. The results showed significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Mechanism
Research conducted by the Cancer Research Journal explored the mechanism by which N'-hydroxy derivatives induce apoptosis in breast cancer cells. The study found that these compounds activate specific apoptotic pathways, providing insights into their therapeutic potential .
Mechanism of Action
The mechanism of action of N’-hydroxy-4-methoxyoxane-4-carboximidamide involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations:
- Oxane vs. Benzene/Indole Backbones : The oxane ring in the target compound introduces conformational flexibility and oxygen-mediated polarity, contrasting with the planar aromatic systems in benzene () and indole () derivatives. The latter may exhibit stronger π-π interactions in biological systems .
- Substituent Effects : The methoxy group in all compounds enhances hydrophilicity, while the N'-hydroxycarboximidamide group contributes to hydrogen-bonding capacity. The chloride substituent in ’s compound increases electrophilicity, likely enhancing reactivity in synthetic applications .
Physicochemical Property Analysis
Table 2: Calculated Properties of Selected Compounds
Key Observations:
- Lipophilicity (XLogP) : The oxane compound’s predicted XLogP (~0.5) suggests moderate hydrophilicity, comparable to the indole derivative (XLogP 0.9). The propane-linked compound () may exhibit slightly higher lipophilicity due to its extended alkyl chain .
Biological Activity
N'-Hydroxy-4-methoxyoxane-4-carboximidamide is a chemical compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including antiproliferative, antibacterial, and antioxidative properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its unique structural features that contribute to its biological activity. The presence of the hydroxyl group and methoxy substituents on the oxane ring enhances its interaction with biological targets.
Table 1: Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | C₉H₁₁N₃O₃ |
| Molecular Weight | 197.20 g/mol |
| Chemical Structure | Structure |
Antiproliferative Activity
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound's effectiveness is often measured by the half-maximal inhibitory concentration (IC50).
Table 2: Antiproliferative Activity Data
In vitro studies have shown that derivatives of this compound can inhibit cell proliferation effectively, with some exhibiting selectivity towards specific cancer cell lines like MCF-7, which is notable for breast cancer research.
Antibacterial Activity
This compound has demonstrated promising antibacterial properties. It has been tested against various bacterial strains, particularly Gram-positive bacteria.
Table 3: Antibacterial Activity Results
The minimum inhibitory concentration (MIC) values suggest that this compound could potentially serve as a lead for developing new antibiotics, particularly against resistant strains like MRSA.
Antioxidative Activity
In addition to its antiproliferative and antibacterial properties, this compound exhibits antioxidative activity. This property is crucial for mitigating oxidative stress-related damage in cells.
Table 4: Antioxidative Activity Comparison
The antioxidative effects were confirmed through various assays, indicating that the compound could play a role in protecting cells from oxidative damage.
Case Studies and Research Findings
Several studies have elaborated on the biological activities of this compound and its derivatives:
- Antiproliferative Studies : A study highlighted the compound's selective inhibition of cancer cell lines, particularly noting its low IC50 values in MCF-7 cells, suggesting a targeted approach in cancer therapy .
- Antibacterial Efficacy : Another investigation focused on the compound's effectiveness against antibiotic-resistant bacteria, demonstrating significant antibacterial activity with low MIC values, which is critical in the context of rising antibiotic resistance .
- Mechanism of Action : Ongoing research aims to elucidate the precise mechanisms through which this compound exerts its biological effects, including potential pathways involving apoptosis and cellular signaling modulation .
Q & A
Q. What are the established synthetic routes for N'-hydroxy-4-methoxyoxane-4-carboximidamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A common approach involves activating oxane-4-carboxylic acid derivatives using carbodiimide reagents (e.g., 1,1’-carbonyldiimidazole) to form reactive intermediates, followed by reaction with hydroxylamine derivatives. Key parameters include:
- Solvent : Dichloromethane (CH₂Cl₂) or ethanol for solubility and stability .
- Temperature : Room temperature or mild heating (~40–60°C) to avoid decomposition.
- Catalysts : Acidic or basic conditions may facilitate imidamide formation.
Optimization requires systematic variation of stoichiometry, solvent polarity, and reaction time. Purity is enhanced via column chromatography or recrystallization.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing This compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
¹H and ¹³C NMR confirm the oxane ring, methoxy (-OCH₃), and hydroxyimino (-NHOH) groups. Key signals include methoxy protons (~δ 3.3–3.5 ppm) and hydroxyimino protons (broad singlet, δ 8–10 ppm) . - Mass Spectrometry (MS) :
High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 189.1 for C₇H₁₂N₂O₃). - Infrared (IR) Spectroscopy :
Stretching vibrations for C=O (~1650 cm⁻¹) and N-O (~950 cm⁻¹) confirm functional groups . - High-Performance Liquid Chromatography (HPLC) :
Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .
Advanced Research Questions
Q. How does the methoxy group in this compound influence its reactivity in substitution or oxidation reactions compared to non-methoxy analogs?
- Methodological Answer : The methoxy group acts as an electron-donating substituent, stabilizing intermediates during reactions. For example:
- Substitution : Methoxy enhances nucleophilic aromatic substitution (e.g., with alkyl halides) by directing electrophiles to the para position.
- Oxidation : The hydroxyimino group is oxidized to nitroso derivatives using KMnO₄ or H₂O₂, with methoxy reducing side reactions via steric hindrance .
Comparative studies using analogs (e.g., 4-hydroxyoxane derivatives) and kinetic profiling (via LC-MS) can elucidate substituent effects.
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial efficacy) for This compound across studies?
- Methodological Answer :
- Replication Under Standardized Conditions : Control variables like solvent (DMSO vs. water), pH, and incubation time.
- Orthogonal Assays : Combine MIC (Minimum Inhibitory Concentration) testing with fluorescence-based viability assays to cross-validate results.
- Stability Studies : Monitor compound degradation (via HPLC) under assay conditions to rule out false negatives .
Q. How can computational modeling predict the interaction of This compound with biological targets (e.g., bacterial enzymes)?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to model binding to active sites (e.g., bacterial dihydrofolate reductase).
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess binding stability.
- QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent effects (e.g., methoxy position) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
